美沙利

描述

Synthesis Analysis

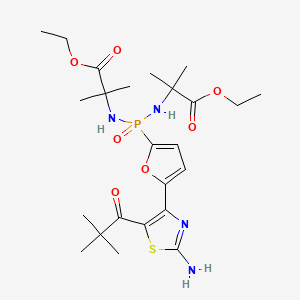

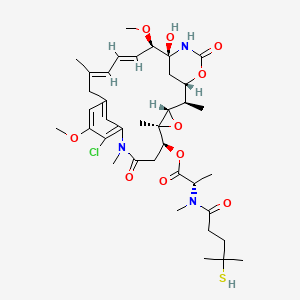

The synthesis of Mersalyl and its analogs involves the presence of other aromatic rings than benzene, and sulfonamide rather than carbonamide linkages . The differences in structure include the presence of other aromatic rings than benzene, and sulfonamide rather than carbonamide linkages .Molecular Structure Analysis

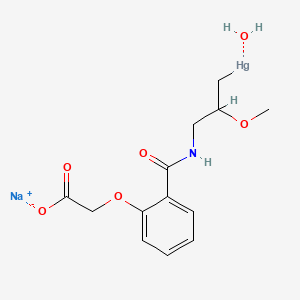

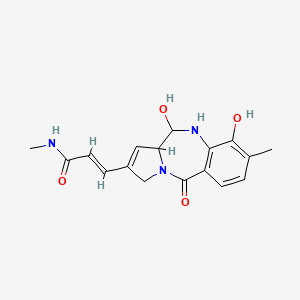

Mersalyl has a molecular formula of C13H17HgNO6 . Its average mass is 483.867 Da and its monoisotopic mass is 485.076172 Da .Physical And Chemical Properties Analysis

Mersalyl has a molecular formula of C13H17HgNO6 . Its average mass is 483.867 Da and its monoisotopic mass is 485.076172 Da .科学研究应用

线粒体转运的抑制和研究

美沙利被认为是线粒体中磷酸盐转运的有力抑制剂。这一特性被用来研究线粒体内部膜蛋白,这些蛋白可以使用放射性美沙利直接标记。研究发现,它有助于分离参与线粒体转运的蛋白质,例如美沙利和 N-乙基马来酰亚胺敏感蛋白,以及核苷酸转运酶 (Touraille et al., 1981)。

抗病毒特性

美沙利已显示出对特定病毒的抗病毒特性。在小鼠体内实验中,美沙利在感染后立即腹腔注射时对柯萨奇病毒 A21 和 B1 有效。它对小鼠单纯疱疹皮炎也产生了显着作用,尽管它对这种病毒的全身感染无效 (Kramer et al., 1975)。

对微粒体药物氧化的影响

美沙利导致大鼠肝微粒体中各种酶活性的抑制,例如 TPNH-细胞色素 c 还原酶活性和乙吗啡 N-去甲基化。这导致了对微粒体药物氧化中电子传递系统的深入了解,表明肝微粒体中存在一个刚性的电子传递系统 (Franklin & Estabrook, 1971)。

肌肉松弛反应研究

美沙利已被用于研究软体动物平滑肌中各种单胺的收缩松弛。发现它可以阻断对吲哚胺的松弛反应,但不能阻断对儿茶酚胺的松弛反应,从而深入了解了肌肉松弛的生化途径 (Muneoka et al., 1978)。

钠泵机制探索

研究了美沙利对分离的大鼠膈肌和肾脏中“钠泵”的影响。发现它影响这些组织对缺氧的敏感性,从而有助于理解肾脏生理中氯化钠重吸收机制 (Awad & Mcdowall, 2006)。

胆碱能受体位点研究

美沙利的作用在毒蕈碱和烟碱位点进行了测试,显示平滑肌组织和心肌中的抗毒蕈碱作用。这项研究对于理解汞化合物与神经递质受体的相互作用具有重要意义 (Bansinath et al., 1981)。

钙 ATPase 抑制研究

研究了美沙利对小鼠肝浆膜 (Ca2+ + Mg2+)-活化三磷酸腺苷酶系统的影响,揭示了该酶与浆膜中肌球蛋白样蛋白相互作用的见解 (Garnett et al., 1976)。

作用机制

Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water . As a result, blood pressure and edema is markedly decreased . High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury .

安全和危害

Mersalyl poses a risk of cumulative effects and is harmful. It can cause serious damage to health by prolonged exposure through inhalation, in contact with skin and if swallowed . It is very toxic by inhalation, in contact with skin and if swallowed . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

未来方向

Despite advances in disease-modifying therapy, the mainstay of treatment for congestion—loop diuretics—has remained largely unchanged for 50 years . In these two articles (part I: loop diuretics and part II: combination therapy), we will review the history of diuretic treatment and the current trial evidence for different diuretic strategies and explore potential future directions of research .

属性

IUPAC Name |

sodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGPRJRKWYRGKR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17HgNNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-67-9 (mersalyl acid) | |

| Record name | Mersalyl [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

506.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mersalyl | |

CAS RN |

492-18-2 | |

| Record name | Mersalyl [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mersalyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

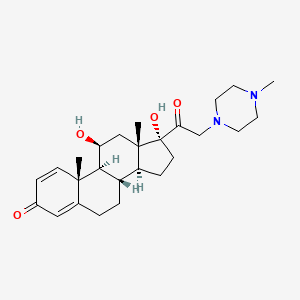

![4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(4S)-2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B1676233.png)